N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a synthetic small molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair pathways. APE1 overexpression is linked to resistance against alkylating agents and radiotherapy in cancers, particularly gliomas . Structurally, the compound features a benzo[d]thiazole moiety fused to a methyl-substituted tetrahydrothieno[2,3-c]pyridine core, coupled with a 2,4-dimethoxybenzamide group. This design aims to optimize interactions with the APE1 active site while enhancing pharmacokinetic properties. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs demonstrate µM-level APE1 inhibition and synergistic cytotoxicity with alkylating agents like temozolomide .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2.ClH/c1-27-11-10-16-20(13-27)32-24(21(16)23-25-17-6-4-5-7-19(17)31-23)26-22(28)15-9-8-14(29-2)12-18(15)30-3;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQNQHAQRDZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. The compound has shown significant inhibitory activity against Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes. This suppression leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin. The compound’s interaction with its targets results in changes that lead to its anti-inflammatory and anti-tubercular effects.
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and tuberculosis. By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid into inflammatory mediators.
Pharmacokinetics
The compound’s potent inhibitory activity against cox enzymes and mycobacterium tuberculosis suggests that it may have favorable bioavailability.
Result of Action
The result of the compound’s action is a reduction in inflammation and inhibition of Mycobacterium tuberculosis growth. In terms of cellular effects, the compound has been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), along with relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization with the benzo[d]thiazole moiety and methoxybenzamide groups. The synthetic pathway often aims to optimize yields and purity while ensuring the stability of the final product. The compound's structure has been characterized using various techniques including X-ray crystallography, which reveals a nearly planar arrangement of its molecular components with specific interplanar angles indicative of π-stacking interactions .
The compound has been identified as a potential inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional protein involved in DNA repair and redox signaling. APE1 plays a critical role in maintaining genomic stability and regulating various transcription factors associated with tumorigenesis and cancer progression . Inhibiting APE1 can enhance the efficacy of chemotherapeutic agents by promoting the accumulation of DNA damage in cancer cells.
2. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it shows low micromolar activity against purified APE1 and enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) .
Case Study 1: APE1 Inhibition and Cancer Therapy
A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the benzo[d]thiazole and tetrahydrothienopyridine moieties significantly influenced APE1 inhibition potency. Compounds with optimal substitutions were shown to enhance the sensitivity of cancer cells to DNA-damaging agents by promoting APE1-mediated repair pathways .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could mitigate neuronal cell death induced by reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .
Research Findings
| Study | Findings | Significance |
|---|---|---|
| Azzam et al., 2012 | Identified as a potent APE1 inhibitor | Enhances efficacy of DNA-damaging agents |
| PMC7855940 | Exhibits neuroprotective properties | Potential for treating neurodegenerative diseases |
| IUCr Journals | Crystal structure analysis confirms molecular stability | Provides insights into SAR for further optimization |
Comparison with Similar Compounds
Table 1: Comparative Analysis of APE1 Inhibitors
*Estimated molecular formula: C₃₀H₃₀ClN₃O₃S₂ (exact data unavailable in evidence).
Pharmacokinetics and Therapeutic Potential
- Compound 3 demonstrates favorable pharmacokinetics in mice, with plasma and brain exposure supporting central nervous system (CNS) targeting . This suggests that the target compound, with its methyl group and dimethoxy substituents, may retain similar or improved CNS penetration.
- Elevated APE1 activity in gliomas (up to 13-fold higher than normal brain tissue) underscores the therapeutic relevance of these inhibitors in glioma treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
